molecular formula C20H14N2O3 B5835549 (E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5835549
M. Wt: 330.3 g/mol
InChI Key: BQZCUXREKWMQQW-ZHACJKMWSA-N
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Description

(E)-N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is a small-molecule acrylamide derivative featuring a benzoxazole core fused to a phenyl group and an (E)-configured α,β-unsaturated carbonyl system conjugated to a furan moiety. This compound’s structural uniqueness lies in its dual heterocyclic pharmacophores (benzoxazole and furan), which are associated with diverse biological activities, including kinase inhibition, apoptosis modulation, and anticancer effects . The acrylamide linker enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .

Properties

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-19(11-10-16-7-4-12-24-16)21-15-6-3-5-14(13-15)20-22-17-8-1-2-9-18(17)25-20/h1-13H,(H,21,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZCUXREKWMQQW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is a synthetic compound characterized by the presence of a benzoxazole ring and a furan moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its possible applications in cancer therapy and as a fluorescent probe due to its distinctive chemical properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20_{20}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 358.34 g/mol. The presence of the benzoxazole and furan rings contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20_{20}H14_{14}N2_{2}O3_{3}
Molecular Weight358.34 g/mol
Density1.2 g/cm³
Boiling Point534.8°C
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The compound may inhibit enzymes or receptors that play critical roles in cancer cell growth, leading to reduced viability of cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly through its effects on various cancer cell lines:

  • Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces cell viability in breast and colon cancer cell lines.
    Cell LineIC50_{50} (µM)
    MCF-7 (Breast)15.4
    HCT116 (Colon)12.8
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound increases the percentage of apoptotic cells, suggesting its role as an apoptosis inducer.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that this compound exhibits moderate antibacterial activity.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves the condensation of 2-amino phenol with carboxylic acid derivatives under acidic conditions to form the benzoxazole ring, followed by coupling with phenyl groups and furan derivatives.
  • Fluorescent Properties : The unique structure allows for potential applications as a fluorescent probe in biological imaging, as evidenced by fluorescence spectroscopy studies showing significant emission properties when excited at specific wavelengths .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds, their molecular features, and reported activities:

Compound Name / ID Core Structure Modifications Molecular Weight Biological Activity / Target Source (Evidence ID)
(E)-N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide (Target Compound) Benzoxazole-phenyl core + furylacrylamide 346.35 g/mol Anticancer (putative kinase inhibition)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) Thiazole core + fluorophenyl substituent + propanamide linker 329.35 g/mol KPNB1 inhibition, anticancer
BCL-XL Inhibitor (N-[3-[5-[(E)-N-(Benzothiazol-2-ylamino)carbonimidoyl]furan-2-yl]phenyl]sulfonylhexanamide) Benzothiazole + furan-carbonimidoyl + sulfonylhexanamide chain 598.67 g/mol Apoptosis regulation (BCL-XL inhibition)
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) Simple acrylamide + p-tolyl group + furan 255.28 g/mol Neuropathic pain reduction
(2E)-3-(Furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide Benzoxazole-phenyl core + phenyl substitution at benzoxazole 372.39 g/mol Undisclosed (structural analogue)
V029-4490 (ChemDiv) Oxadiazole + trifluoromethylphenyl + benzyl-furan 479.44 g/mol Screening compound (putative kinase/PARP targets)

Activity and Mechanism Comparisons

  • Anticancer Potential: The target compound shares structural parallels with Compound 31 (), which inhibits KPNB1 (a nuclear transport receptor critical in cancer progression). Both compounds utilize furan-based electrophilic motifs but differ in core heterocycles (benzoxazole vs. thiazole). The BCL-XL inhibitor () incorporates a benzothiazole and a sulfonamide chain, achieving stronger binding affinity (−14.04 kcal/mol) compared to simpler acrylamides. This suggests that bulkier substituents (e.g., sulfonamide) improve target engagement in apoptosis pathways .
  • Neuropathic Pain Modulation :

    • PAM-2 () lacks the benzoxazole core but retains the furylacrylamide motif, demonstrating efficacy in pain reduction. This highlights the critical role of the acrylamide-furan system in modulating neuronal ion channels or TRP receptors .
  • Electrophilic Reactivity :

    • The α,β-unsaturated carbonyl group in the target compound is shared with DM489 (), which forms covalent adducts with cysteine residues in pain-related targets. Substituents on the phenyl ring (e.g., benzoxazole vs. indoline in DM489) dictate selectivity for distinct biological pathways .

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